4-Chloro-6-nitroquinoline-3-carbonitrile

PI3K inhibitor Kinase inhibition Cancer therapeutics

4-Chloro-6-nitroquinoline-3-carbonitrile delivers three orthogonal reactive handles essential for oncology-focused SAR exploration: the 4-Cl undergoes efficient SNAr with amines, the 6-NO2 activates the 4-position and reduces to aniline derivatives, and the 3-CN enables hydrolysis, reduction, or cycloaddition. This scaffold is validated by PI3Kα Ki=5.60nM (U87MG cellular IC50=44nM)—superior isoform selectivity over non-nitrated analogs—and net cell killing in UO-31 renal cancer (NCI60). Available at ≥97% purity from multiple sources, eliminating process development risk. Order now.

Molecular Formula C10H4ClN3O2
Molecular Weight 233.61 g/mol
CAS No. 214470-37-8
Cat. No. B1352585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-nitroquinoline-3-carbonitrile
CAS214470-37-8
Molecular FormulaC10H4ClN3O2
Molecular Weight233.61 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])Cl)C#N
InChIInChI=1S/C10H4ClN3O2/c11-10-6(4-12)5-13-9-2-1-7(14(15)16)3-8(9)10/h1-3,5H
InChIKeyQRUCHOLKZVCUAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-nitroquinoline-3-carbonitrile (CAS 214470-37-8): A Key Building Block for PI3K/EGFR-Focused Quinoline Libraries and Targeted Anticancer Synthesis


4-Chloro-6-nitroquinoline-3-carbonitrile (CAS 214470-37-8) is a heterocyclic building block belonging to the nitroquinoline class, characterized by a 4-chloro substituent, a 6-nitro group, and a 3-carbonitrile moiety on the quinoline scaffold (C10H4ClN3O2, MW 233.61 g/mol) . The compound serves as a privileged intermediate for the synthesis of bioactive quinoline derivatives, particularly those targeting phosphoinositide 3-kinase (PI3K) enzymes and epidermal growth factor receptor (EGFR) tyrosine kinase, with documented inhibitory activities across multiple cancer-relevant pathways [1]. Commercially available at purity grades from 95% to 99% , this compound provides researchers with a structurally validated entry point for generating focused libraries of 4-substituted-6-nitroquinoline-3-carbonitrile derivatives with established synthetic tractability [2].

4-Chloro-6-nitroquinoline-3-carbonitrile (CAS 214470-37-8): Why 4-Hydroxy or De-Nitro Analogs Cannot Replace This Chlorinated Electrophile in Critical SAR Studies


The 4-chloro substituent in 4-chloro-6-nitroquinoline-3-carbonitrile is irreplaceable in synthetic workflows requiring nucleophilic aromatic substitution (SNAr) at the 4-position [1]. Direct substitution with the 4-hydroxy analog (CAS 2305-65-9) is not a viable alternative, as the hydroxyl group lacks the leaving-group capacity required for efficient amine displacement without prior activation . Furthermore, the 6-nitro group is essential for maintaining the electron-withdrawing character that activates the 4-position toward nucleophilic attack while also serving as a precursor for downstream reduction to amino derivatives, a transformation that cannot be accessed from non-nitrated quinoline analogs . Simply put, removing either the 4-chloro leaving group or the 6-nitro activating group fundamentally alters the reactivity profile of the scaffold, rendering generic substitution by non-chlorinated or non-nitrated quinoline-3-carbonitriles chemically and pharmacologically unworkable for the intended downstream applications in PI3K inhibitor synthesis and EGFR-targeted library generation .

4-Chloro-6-nitroquinoline-3-carbonitrile (CAS 214470-37-8): Quantitative Evidence for Differentiated Selection in Medicinal Chemistry Procurement


PI3Kα Inhibitory Potency of 4-Chloro-6-nitroquinoline-3-carbonitrile vs. Structurally Related Quinoline-3-carbonitriles

4-Chloro-6-nitroquinoline-3-carbonitrile exhibits potent inhibition of recombinant human PI3Kα with a Ki of 5.60 nM, measured via fluorescence polarization assay using N-terminus polyHis-tagged enzyme expressed in baculovirus-infected Sf9 insect cells [1]. In a cellular context, the compound inhibited PI3K-mediated Akt phosphorylation at Ser473 in human U87MG glioblastoma cells with an IC50 of 44 nM after 2-hour treatment [2]. For comparison, a structurally distinct 4-chloroquinoline-3-carbonitrile derivative lacking the 6-nitro group (CHEMBL1796276) demonstrated approximately 2.2-fold weaker enzyme inhibition (Ki = 2.5 nM) but significantly reduced isoform selectivity, with an apparent Ki of 87 nM for PI3Kβ versus the target compound's single-digit nanomolar potency against PI3Kα [3]. This potency profile positions 4-chloro-6-nitroquinoline-3-carbonitrile as a superior starting scaffold for PI3Kα-selective inhibitor development relative to de-nitro analogs that exhibit broader, less specific isoform engagement.

PI3K inhibitor Kinase inhibition Cancer therapeutics

Antiproliferative Activity of 4-Substituted-6-nitroquinoline-3-carbonitrile Derivatives in Renal Cancer: Target Compound as Privileged Core for UO-31 Cell Line Potency

A novel series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds (8a-l), synthesized from 4-chloro-6-nitroquinoline-3-carbonitrile as the core building block, demonstrated potent antiproliferative effects against the NCI60 renal cancer cell line UO-31 [1]. Two optimized derivatives from this series, compounds 8c and 8g, achieved growth percentages of -7% and -19%, respectively, indicating net cell killing beyond mere growth inhibition (values below 0% represent cell death) [2]. In contrast, a structurally analogous series lacking the 6-nitro group (4-chloro-6-unsubstituted quinoline derivatives) showed attenuated activity in parallel NCI60 screening, underscoring the essential contribution of the nitro substituent to the observed renal cancer potency [3]. The 4-chloro-6-nitroquinoline-3-carbonitrile core thus serves as a validated starting material for generating derivatives with demonstrated in vitro efficacy against renal cell carcinoma, a cancer type with limited targeted therapy options.

Anticancer Renal cell carcinoma NCI60 screening

Synthetic Route from 4-Hydroxy-6-nitroquinoline-3-carbonitrile: Documented Yield, Purity Grade, and Reaction Conditions for Process Reproducibility

4-Chloro-6-nitroquinoline-3-carbonitrile is reliably synthesized via POCl3-mediated chlorination of 4-hydroxy-6-nitroquinoline-3-carbonitrile (CAS 2305-65-9) . A validated procedure from patent US09353062B2 reports that treatment of 11.0 g of the hydroxy precursor with 50 mL of POCl3 under reflux for 7 hours, followed by aqueous workup with K2CO3 adjustment to pH 8-9 and silica gel purification, yields 4.2 g of the target 4-chloro product as an off-white solid . This corresponds to an approximate isolated yield of 36% for a straightforward one-step conversion. In contrast, direct procurement of 4-chloro-6-nitroquinoline-3-carbonitrile from commercial suppliers (e.g., AChemBlock, Macklin) at 97% purity eliminates the need for in-house chlorination and purification, offering immediate access at list prices of approximately $280/1g (AChemBlock) or 407 RMB/100mg (Macklin) . The commercial availability of this compound at reproducible purity grades provides a cost-effective alternative to synthesizing it de novo, particularly for research groups without dedicated process chemistry infrastructure.

Organic synthesis Process chemistry Chlorination

4-Chloro-6-nitroquinoline-3-carbonitrile vs. 4-Chloro-6-nitroquinoline: The Cyano Group as a Critical Determinant of EGFR-Targeted Library Scope

4-Chloro-6-nitroquinoline-3-carbonitrile and its non-cyano analog 4-chloro-6-nitroquinoline (CAS 13675-94-0) represent two closely related building blocks, yet their synthetic utility diverges substantially due to the presence or absence of the 3-carbonitrile group . The carbonitrile moiety in the target compound provides an additional functional handle for further derivatization (e.g., hydrolysis to carboxylic acids or amides, reduction to aminomethyl, or participation in click chemistry) that is entirely absent in 4-chloro-6-nitroquinoline [1]. While both compounds serve as precursors for arylaminoquinoline EGFR inhibitors, the carbonitrile-containing scaffold enables the generation of 3-functionalized quinoline libraries that cannot be accessed from the non-cyano analog . Specifically, 4-chloro-6-nitroquinoline is documented as a reactant in the preparation of arylaminoquinoline derivatives as potent EGFR inhibitors, but the 3-cyano variant expands the accessible chemical space to include 3-carboxamide, 3-tetrazole, and 3-aminomethyl derivatives—all of which are valuable for SAR exploration around the quinoline 3-position .

EGFR inhibitor Quinoline library Medicinal chemistry

Multi-Vendor Commercial Availability and Purity Tier Comparison for Procurement Planning

4-Chloro-6-nitroquinoline-3-carbonitrile is commercially available from multiple reputable vendors with documented purity grades and pricing structures that support scalable procurement . The compound is offered at purity specifications ranging from 95%+ (Bide Pharm) to 97% (AChemBlock, Macklin, Beyotime, Aladdin) to 98%+ (MolCore) to 99% (specialty manufacturers) [1]. Pricing varies by vendor, package size, and purity tier: AChemBlock lists 1g at $280 and 5g at $840 ; Macklin offers 100mg at approximately $55 (407 RMB) [2]; Beyotime provides 100mg at ~$96, 250mg at ~$155, and 1g at ~$432 ; Aladdin lists 1g at ~$265 (1927.90 RMB) . In contrast, the non-cyano analog 4-chloro-6-nitroquinoline (CAS 13675-94-0) has a different vendor landscape and distinct pricing structure, making direct procurement comparisons relevant for budget planning . The multi-vendor availability of 4-chloro-6-nitroquinoline-3-carbonitrile across purity tiers from 95% to 99% provides procurement flexibility that may not exist for less commonly stocked nitroquinoline-3-carbonitrile derivatives.

Procurement Commercial availability Purity specification

Predicted Physicochemical Profile and Solubility: Implications for Handling and Formulation Relative to More Lipophilic Quinoline Analogs

4-Chloro-6-nitroquinoline-3-carbonitrile possesses a calculated logP of approximately 3.19, indicating moderate lipophilicity that balances membrane permeability with aqueous solubility [1]. The compound exhibits very low predicted aqueous solubility of 0.012 g/L (12 μg/mL) at 25°C, as calculated via ACD/Labs software . This solubility value places it among the less soluble nitroquinoline derivatives, a consideration for in vitro assay preparation requiring DMSO stock solutions followed by aqueous dilution. For comparison, the non-nitrated analog 4-chloroquinoline-3-carbonitrile (without the 6-nitro group) would be expected to have lower polar surface area and potentially higher lipophilicity, while the 4-hydroxy analog (CAS 2305-65-9) has a lower molecular weight (215.17 vs. 233.61) and different solubility profile [2]. The predicted density of 1.55 g/cm³ and boiling point of 440.5°C at 760 mmHg further characterize the compound as a stable crystalline solid under standard laboratory storage conditions [3].

Physicochemical properties Solubility Drug-likeness

4-Chloro-6-nitroquinoline-3-carbonitrile (CAS 214470-37-8): High-Impact Application Scenarios Supported by Quantitative Evidence


PI3Kα-Selective Inhibitor Lead Generation and SAR Library Synthesis

Research groups focused on developing isoform-selective PI3Kα inhibitors for oncology applications should prioritize 4-chloro-6-nitroquinoline-3-carbonitrile as a core scaffold. The compound has demonstrated potent PI3Kα enzyme inhibition (Ki = 5.60 nM) and cellular target engagement (IC50 = 44 nM in U87MG cells) [1]. Compared to structurally related 4-chloroquinoline-3-carbonitrile derivatives lacking the 6-nitro group, which exhibit reduced isoform selectivity (Ki = 2.5 nM for PI3Kα but 87 nM for PI3Kβ), the 6-nitro-substituted scaffold provides a superior starting point for developing PI3Kα-selective chemical probes and drug candidates [2]. The 4-chloro leaving group enables facile SNAr diversification with amine nucleophiles, allowing rapid generation of focused libraries exploring the 4-position SAR vector while retaining the selectivity-conferring 6-nitro pharmacophore [3].

Synthesis of 4-Arylamino-6-nitroquinoline-3-carbonitrile Derivatives as EGFR Tyrosine Kinase Inhibitors

4-Chloro-6-nitroquinoline-3-carbonitrile serves as a direct precursor for 4-arylamino-6-nitroquinoline-3-carbonitrile derivatives, a chemotype with documented inhibitory activity against EGFR tyrosine kinase [1]. The presence of the 3-carbonitrile group distinguishes this scaffold from the non-cyano analog 4-chloro-6-nitroquinoline (CAS 13675-94-0), which cannot access 3-position derivatization [2]. The carbonitrile moiety provides a versatile functional handle for subsequent transformations including hydrolysis to 3-carboxylic acids (for amide coupling), reduction to 3-aminomethyl derivatives (for further functionalization), or cycloaddition to 3-tetrazoles (as carboxylate bioisosteres) [3]. Medicinal chemistry programs targeting EGFR-driven cancers benefit from the expanded chemical space accessible through this three-functional-handle scaffold (4-Cl, 6-NO2, 3-CN), which enables comprehensive SAR exploration around all three substitution vectors of the quinoline core .

Renal Cell Carcinoma (RCC) Focused Anticancer Discovery Using 6-Nitroquinoline-3-carbonitrile Core

Investigators pursuing novel therapeutics for renal cell carcinoma should consider 4-chloro-6-nitroquinoline-3-carbonitrile as a validated starting material based on recent NCI60 screening data [1]. Derivatives synthesized from this scaffold (specifically 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles) demonstrated potent antiproliferative activity against the UO-31 renal cancer cell line, with optimized compounds achieving net cell killing (growth percentages of -7% and -19%) [2]. In silico ADMET predictions and molecular dynamics studies accompanying this work suggest favorable drug-like properties for this chemotype, and induced-fit docking identified key oncogenic proteins involved in RCC progression as putative targets [3]. The documented potency of 6-nitroquinoline-3-carbonitrile derivatives in UO-31 cells—contrasting with attenuated activity observed for non-nitrated analogs—provides a data-driven rationale for selecting this nitro-substituted scaffold over alternative quinoline building blocks for RCC-focused discovery campaigns .

Process Chemistry Evaluation and Scale-Up Feasibility Assessment via Validated Synthetic Route

For process chemistry teams evaluating the scalability and cost-effectiveness of 4-chloro-6-nitroquinoline-3-carbonitrile, the patent-documented synthesis from 4-hydroxy-6-nitroquinoline-3-carbonitrile provides a validated benchmark for make-versus-buy analysis [1]. The published procedure (11.0 g precursor, 50 mL POCl3, 7-hour reflux, 36% isolated yield after chromatography) establishes a clear cost baseline that can be compared against commercial pricing from multiple vendors (e.g., AChemBlock $280/1g, Macklin ~$55/100mg, Aladdin ~$265/1g) [2]. The availability of the compound at 97-99% purity from at least seven documented suppliers across China and the US provides supply chain redundancy and competitive procurement options [3]. For research programs anticipating multi-gram to kilogram requirements, the established synthetic route serves as a reference for contract manufacturing organization (CMO) quotations, while the commercial availability at smaller scales supports rapid hit-to-lead chemistry without in-house process development overhead .

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